molecular formula C8H12OS B2429752 1-(5-Methylthiophen-3-yl)propan-1-ol CAS No. 1481986-80-4

1-(5-Methylthiophen-3-yl)propan-1-ol

Cat. No. B2429752
M. Wt: 156.24
InChI Key: ZMNNXASBAJHXCH-UHFFFAOYSA-N
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Patent
US08129361B2

Procedure details

A solution of compound 83-2 (1.47 g) and p-toluenesulfonic acid monohydrate (10.0 mg) in methanol (20 ml) was stirred at room temperature for 17 hr. Triethylamine (0.10 ml) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-70:30) to give the object product (0.73 g) as a brown oil.
[Compound]
Name
compound 83-2
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8](O)(=O)=O)=CC=1.C(N([CH2:18][CH3:19])CC)C.[CH3:20]O>>[CH3:12][C:2]1[S:8][CH:5]=[C:6]([CH:20]([OH:1])[CH2:18][CH3:19])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
compound 83-2
Quantity
1.47 g
Type
reactant
Smiles
Name
Quantity
10 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-70:30)

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(C1)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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